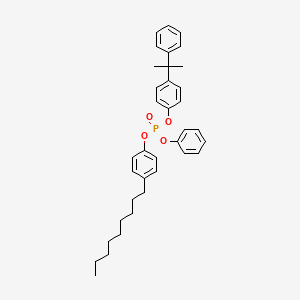![molecular formula C11H14N2 B13759869 1,2,5,7-Tetramethyl-1H-benzo[d]imidazole](/img/structure/B13759869.png)
1,2,5,7-Tetramethyl-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole,1,2,5,7-tetramethyl-(9CI) is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole itself is composed of fused benzene and imidazole rings, and it is known for its stability and diverse applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole,1,2,5,7-tetramethyl-(9CI) typically involves the condensation of o-phenylenediamine with appropriate aldehydes or formic acid derivatives. For instance, the reaction of o-phenylenediamine with trimethyl orthoformate can yield benzimidazole derivatives .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale condensation reactions followed by purification processes such as recrystallization or chromatography. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Benzimidazole,1,2,5,7-tetramethyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide for alkylation under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
1H-Benzimidazole,1,2,5,7-tetramethyl-(9CI) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole,1,2,5,7-tetramethyl-(9CI) involves its interaction with various molecular targets. The compound can bind to enzymes, altering their activity, or interact with DNA, affecting gene expression. The specific pathways involved depend on the biological context and the particular application being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound, known for its stability and wide range of applications.
2-Methylbenzimidazole: A derivative with a single methyl group, used in similar applications but with different properties.
5,6-Dimethylbenzimidazole: Another derivative with two methyl groups, known for its role in vitamin B12.
Uniqueness
1H-Benzimidazole,1,2,5,7-tetramethyl-(9CI) is unique due to the presence of four methyl groups, which can significantly alter its chemical reactivity and biological activity compared to other benzimidazole derivatives. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C11H14N2 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
1,2,5,7-tetramethylbenzimidazole |
InChI |
InChI=1S/C11H14N2/c1-7-5-8(2)11-10(6-7)12-9(3)13(11)4/h5-6H,1-4H3 |
Clé InChI |
OZTOEUHRMDRRSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)N=C(N2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-benzylindazol-3-yl)oxy-4-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-4-oxobutanoate](/img/structure/B13759789.png)
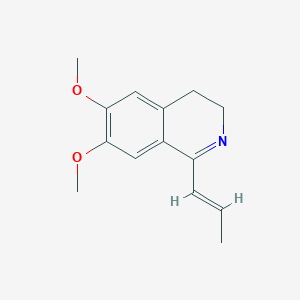
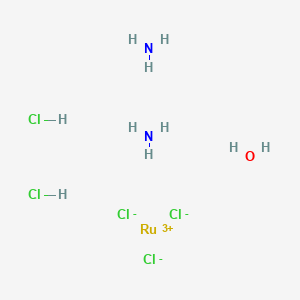
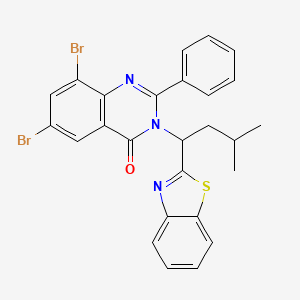

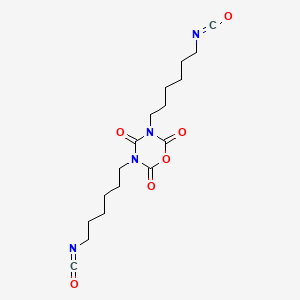
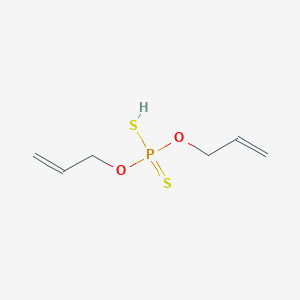
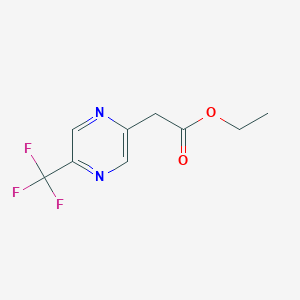
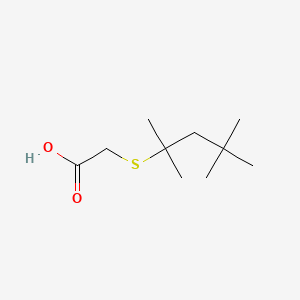
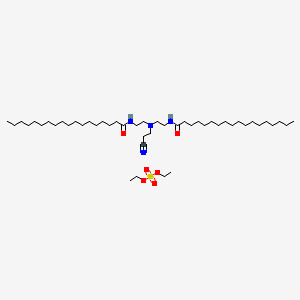
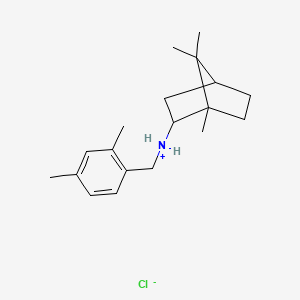
![N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine](/img/structure/B13759858.png)

